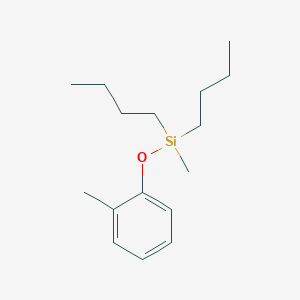
Dibutyl(methyl)(2-methylphenoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(methyl)(2-methylphenoxy)silane is an organosilicon compound with the molecular formula C16H28OSi. This compound is characterized by the presence of a silicon atom bonded to two butyl groups, one methyl group, and a 2-methylphenoxy group. Organosilicon compounds like this compound are known for their versatility and are widely used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(methyl)(2-methylphenoxy)silane typically involves the reaction of 2-methylphenol with dibutylmethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2-Methylphenol+Dibutylmethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibutyl(methyl)(2-methylphenoxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Dibutyl(methyl)(2-methylphenoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Dibutyl(methyl)(2-methylphenoxy)silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and other electronegative elements, making it an effective cross-linking agent. This property is particularly useful in the formation of stable polymer networks and in the modification of surfaces to enhance their properties.
Comparison with Similar Compounds
Similar Compounds
- Dibutyl(methyl)(2-methoxyphenoxy)silane
- Dibutyl(methyl)(2-ethoxyphenoxy)silane
- Dibutyl(methyl)(2-propoxyphenoxy)silane
Uniqueness
Dibutyl(methyl)(2-methylphenoxy)silane is unique due to the presence of the 2-methylphenoxy group, which imparts specific chemical and physical properties to the compound. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
59280-17-0 |
|---|---|
Molecular Formula |
C16H28OSi |
Molecular Weight |
264.48 g/mol |
IUPAC Name |
dibutyl-methyl-(2-methylphenoxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-5-7-13-18(4,14-8-6-2)17-16-12-10-9-11-15(16)3/h9-12H,5-8,13-14H2,1-4H3 |
InChI Key |
XOCXNPGQMBEUNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(CCCC)OC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















